molecular formula C17H24N4O2 B1588237 N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) CAS No. 60006-11-3

N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide)

Cat. No.: B1588237
CAS No.: 60006-11-3
M. Wt: 316.4 g/mol
InChI Key: GXNHWSRZOJJZKB-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[4-methyl-3-(pyrrolidine-1-carbonylamino)phenyl]pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-13-6-7-14(18-16(22)20-8-2-3-9-20)12-15(13)19-17(23)21-10-4-5-11-21/h6-7,12H,2-5,8-11H2,1H3,(H,18,22)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNHWSRZOJJZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCC2)NC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069376
Record name 1-Pyrrolidinecarboxamide, N,N'-(4-methyl-1,3-phenylene)bis-
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URL https://comptox.epa.gov/dashboard/DTXSID1069376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60006-11-3
Record name N,N′-(4-Methyl-1,3-phenylene)bis[1-pyrrolidinecarboxamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60006-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxamide, N,N'-(4-methyl-1,3-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060006113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidinecarboxamide, N,N'-(4-methyl-1,3-phenylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Pyrrolidinecarboxamide, N,N'-(4-methyl-1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) has a wide array of applications across different scientific disciplines:

Biochemistry and Neurobiology

  • Acetylcholinesterase Inhibition : This compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. By inhibiting AChE, it enhances cholinergic signaling, which is significant for research on neurodegenerative diseases such as Alzheimer's disease.
  • Neuroprotective Effects : Studies have demonstrated that this compound can reduce neuronal damage in models of cerebral ischemia, suggesting potential therapeutic benefits in stroke recovery.

Cancer Research

  • Antitumor Activity : Research indicates that N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of colon carcinoma cell proliferation with notable IC50 values. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance its antitumor efficacy.

Microbiology

  • Antimicrobial Properties : Preliminary investigations have indicated that this compound possesses antimicrobial activity against certain bacterial strains, opening avenues for potential new treatments for infectious diseases.

Materials Science

  • Cross-Linking Agent : In materials chemistry, N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) is utilized as a cross-linking agent and polymer additive to improve the mechanical properties and durability of various materials .

Neuroprotective Effects Study

A study conducted on animal models of cerebral ischemia assessed the neuroprotective effects of N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide). Results indicated a significant reduction in neuronal damage and improved functional recovery post-injury.

Antitumor Activity Study

In vitro studies demonstrated that this compound inhibited the proliferation of colon carcinoma cells significantly. The IC50 values obtained from these studies indicate its potential as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

1-Pyrrolidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bis- can be compared with other similar compounds, such as:

Biological Activity

N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide), also known by its CAS number 60006-11-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on the latest research findings.

  • Molecular Formula : C17H24N4O2
  • Molecular Weight : 316.4 g/mol
  • Appearance : Typically found as a powder or liquid.
  • Purity : Generally above 97% in commercial preparations.

Synthesis

The synthesis of N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) typically involves the reaction of 4-methyl-1,3-phenylenediamine with pyrrolidine-1-carboxylic acid using coupling agents such as dicyclohexylcarbodiimide (DCC). This method allows for the formation of the desired bis(pyrrolidinecarboxamide) compound efficiently.

Enzyme Inhibition

One of the primary mechanisms of action for this compound is its inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) may enhance cholinergic signaling, which has implications for treating neurodegenerative diseases like Alzheimer's .

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of colon carcinoma cells, demonstrating an IC50 value that suggests potent antitumor activity . The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance its efficacy against cancer cells .

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) in animal models of cerebral ischemia. The findings suggested that this compound could significantly reduce neuronal damage and improve functional recovery post-injury .

Antimicrobial Properties

In addition to its neuroprotective and antitumor properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, which could pave the way for new therapeutic applications in infectious diseases .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) compared to similar compounds:

Compound NameMechanism of ActionBiological Activity
N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide)AChE InhibitionNeuroprotective, Antitumor
1-Piperidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bisAChE InhibitionModerate Neuroprotective
Urea, N,N’‘-(4-methyl-1,3-phenylene)bis[N’,N’-diethyl]UnknownLow Antitumor Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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